molecular formula C11H9ClO2 B8640769 4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one

4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one

Cat. No.: B8640769
M. Wt: 208.64 g/mol
InChI Key: QNPJKAFRCUEANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenol with propargyl bromide in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    4-chlorobenzofuran: Similar structure but lacks the prop-2-enyl group.

    5-prop-2-enylbenzofuran: Similar structure but lacks the chloro group.

Uniqueness

4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one is unique due to the presence of both the chloro and prop-2-enyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-5-prop-2-enyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H9ClO2/c1-2-3-7-4-5-8-9(10(7)12)6-14-11(8)13/h2,4-5H,1,3,6H2

InChI Key

QNPJKAFRCUEANY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=C(C=C1)C(=O)OC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 5-bromo-4-chloro-2-benzofuran-1(3H)-one (190 mg, 0.77 mmol) and a stir bar was added allyl tri-n-butyltin (0.36 mL, 1.2 mmol), PdCl2(dppf)-DCM complex, lithium chloride (0.098 mg, 2.3 mmol), and toluene (5 mL). The flask was fitted with a condensor, purged three times with nitrogen, and heated to reflux for 6 hours. When LC showed complete reaction, the crude material was purified by MPLC to provide 5-allyl-4-chloro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 209 [M+1]+;
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
0.098 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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